molecular formula C15H11NO3S B8452475 1-(Phenylsulfonyl)-1H-indole-4-carbaldehyde

1-(Phenylsulfonyl)-1H-indole-4-carbaldehyde

Cat. No. B8452475
M. Wt: 285.3 g/mol
InChI Key: RGHYYVXXCUUNLA-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

Indole-4-carbaldehyde (580 mg) was dissolved in 8 ml of dimethylformamide, then 176 mg of sodium hydride (content 60%) was added to the resulting solution with ice-cooling, followed by stirring for one hour, addition of 777 mg of benzenesulfonyl chloride and stirring for one hour. To the reaction solution, there were added 50 ml of ethyl acetate and 50 ml of a saturated sodium hydrogen carbonate aqueous solution followed by stirring for 30 minutes. After separation of phases, the aqueous phase was further extracted with 50 ml of ethyl acetate. The combined organic phase was washed with 50 ml of saturated common salt solution, dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure to give a crude product. The crude product was subjected to silica gel chromatography (eluent: hexane/ethyl acetate=9/1) to give 842 mg of 1-benzenesulfonylindole-4-carbaldehyde as pale brown crystals. The yield thereof was found to be 74%.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step Two
Quantity
777 mg
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[H-].[Na+].[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])O.[Na+]>CN(C)C=O.CCCCCC.C(OCC)(=O)C.C(OCC)(=O)C>[C:14]1([S:20]([N:1]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=3[CH:3]=[CH:2]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
176 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
777 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirring for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After separation of phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with 50 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phase was washed with 50 ml of saturated common salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 842 mg
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.